Quinoxalinone derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Among these, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been extensively studied for their anticonvulsant properties. These compounds are known to interact with various receptors in the central nervous system, which may contribute to their pharmacological effects. The research on these compounds involves the synthesis of novel derivatives, molecular docking studies to predict their interaction with biological targets, and in vivo evaluations to confirm their efficacy and safety.
In medicinal chemistry, the synthesis and modification of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been a focal point to enhance their pharmacological profile. The chemical transformations of these compounds have been explored to understand their structure-activity relationships and to optimize their anticonvulsant properties. The versatility of these compounds allows for the development of a wide range of N-substituted derivatives, which can be tailored for improved efficacy and reduced side effects2.
From a pharmacological perspective, the in vivo and in silico studies of these derivatives provide valuable data for their potential use as anticonvulsant agents. The lead compounds identified through molecular docking and in vivo studies have shown to improve convulsive syndrome rates in mice without impairing motor coordination. This suggests a favorable therapeutic index and the potential for these compounds to be developed into new anticonvulsant medications. The inhibition of carbonic anhydrase II has also been proposed as a probable mechanism for the anticonvulsive effect of the lead compound, indicating a multifaceted mode of action3.
This compound can be classified as:
The synthesis of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods. A common approach involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by acylation with acetyl chloride. The general steps include:
The molecular structure of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one can be described as follows:
The compound exhibits specific spectral characteristics:
The chemical reactivity of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one includes:
The mechanism of action for compounds like 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one often involves interaction with specific biological targets:
Key physical and chemical properties include:
4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific applications:
Nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry due to their diverse electronic properties, ability to form multiple hydrogen bonds, and metabolic stability. These compounds are classified based on ring size, saturation state, and the number and arrangement of heteroatoms. Quinoxaline, a bicyclic system formed by fusing a benzene ring with a pyrazine ring, occupies a significant position within this classification. Reduction of one double bond in the pyrazine ring yields the partially saturated 3,4-dihydroquinoxalin-2(1H)-one scaffold, which incorporates a lactam functionality (carbonyl group adjacent to nitrogen). This modification enhances the scaffold's conformational flexibility and introduces a chiral center at position 3, significantly impacting its three-dimensional interactions with biological targets. The 3,4-dihydroquinoxalin-2(1H)-one core thus represents a distinct subclass within the broader quinoxaline family, characterized by enhanced hydrogen-bonding capacity and stereochemical complexity compared to its fully aromatic counterpart [1] [4].
Table 1: Classification of Key Nitrogen-Containing Heterocycles
Heterocycle Core | Ring System | Saturation State | Key Functional Features |
---|---|---|---|
Pyridine | 6-membered monocyclic | Aromatic | Basic nitrogen, planar structure |
Piperidine | 6-membered monocyclic | Fully saturated | Aliphatic amine, conformational flexibility |
Quinoline | Bicyclic (benzene + pyridine) | Aromatic | Planar hydrophobic structure |
3,4-Dihydroquinoxalin-2(1H)-one | Bicyclic (benzene + pyrazine) | Partially saturated | Lactam carbonyl, sp³-hybridized C3, hydrogen-bond donor/acceptor |
Indole | Bicyclic (benzene + pyrrole) | Aromatic | Pyrrole-like nitrogen, planar structure |
The 3,4-dihydroquinoxalin-2(1H)-one scaffold has attained the status of a "privileged motif" in drug discovery due to its proven capacity to deliver bioactive molecules across multiple therapeutic areas. This privileged status stems from its exceptional synthetic versatility and its ability to present diverse pharmacophores in spatially defined orientations conducive to target binding. The scaffold's synthetic accessibility is demonstrated by straightforward condensation reactions between readily available o-phenylenediamine derivatives and α-keto acids or their synthetic equivalents, such as ethyl glyoxalate. Subsequent modifications at the N1, C3, and N4 positions enable rapid generation of chemical libraries. For instance, acylation at the N4 position using acetyl chloride efficiently introduces the acetyl group central to 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one .
This structural adaptability translates into broad pharmacological relevance. The scaffold serves as a template for designing ligands targeting central nervous system receptors (e.g., GABAₐ), enzymes (e.g., carbonic anhydrase, kinases), and epigenetic regulators (e.g., BET bromodomains). Its conformationally semi-rigid structure allows optimal positioning of substituents within binding pockets, while the lactam carbonyl and NH groups provide critical hydrogen-bonding interactions with biological targets. Furthermore, the scaffold often imparts favorable physicochemical properties, balancing lipophilicity for membrane penetration and polarity for aqueous solubility, thereby enhancing drug-likeness. This combination of synthetic tractability and diverse bioactivity profiles solidifies its standing as a privileged structure in modern medicinal chemistry [1] [4] .
Table 2: Versatility of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold in Drug Discovery
Modification Site | Common Chemical Transformations | Biological Impact | Representative Applications |
---|---|---|---|
N1-position | Alkylation, arylation, acylation | Modulates membrane permeability, metabolic stability | Bioisosteric replacement for uracil/cytosine |
C3-position | Introduction of alkyl/aryl groups, chiral centers | Enhances stereospecific target interactions, modifies scaffold conformation | Creation of enantioselective enzyme inhibitors |
N4-position | Acylation (e.g., acetyl group), sulfonylation, carbamoylation | Introduces hydrogen-bond acceptors/donors, modulates electronic properties | Key for AMPA receptor antagonism (e.g., anticonvulsant activity) |
Aromatic ring (positions 6,7,8) | Halogenation, introduction of electron-withdrawing/donating groups | Fine-tunes target affinity, selectivity, and physicochemical properties | Optimization of kinase inhibition potency, antibacterial spectrum |
The introduction of an acetyl group (-COCH₃) at the N4 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold generates derivatives with distinct pharmacological profiles, exemplified by 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one (Molecular Formula: C₁₀H₁₀N₂O₂; Molecular Weight: 190.20 g/mol; CAS: 120589-86-8). This structural modification significantly expands the molecule's capacity for target engagement through several mechanisms. The acetyl carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the adjacent methyl group contributes to hydrophobic interactions. The acetyl group's electron-withdrawing nature also modulates the electron density of the heterocyclic ring system, potentially enhancing interactions with electron-rich regions of biological targets [8].
Anticonvulsant Applications: This pharmacological class represents one of the most extensively studied areas for 4-acetyl derivatives. Research indicates potent activity in models of maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures. The mechanism involves dual pathways: antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors and inhibition of carbonic anhydrase II. AMPA receptor blockade reduces neuronal hyperexcitability by attenuating excitatory neurotransmission, while carbonic anhydrase inhibition influences pH regulation and bicarbonate transport, contributing to seizure control. Molecular docking studies support strong interactions between the acetyl oxygen and key residues within these target proteins. Notably, in vivo evaluations demonstrate that optimized 4-acetyl derivatives can significantly elevate seizure thresholds without impairing motor coordination at therapeutic doses, indicating a favorable therapeutic index [3] [8].
Soluble Guanylyl Cyclase (sGC) Activation: Beyond anticonvulsant effects, dicarboxylic derivatives incorporating structural elements related to the acetyl-substituted core show promise as heme-independent activators of soluble guanylyl cyclase (sGC), a pivotal enzyme in the nitric oxide (NO) signaling pathway. Compound 30d, a dicarboxylic acid analogue derived from the dihydroquinoxalinone scaffold, demonstrated significant activation (4.4-4.8-fold increase in activity) of both wild-type and heme-free mutant (His105Ala) sGC enzymes in vitro, with EC₅₀ values of 0.77 μM and 1.8 μM, respectively. This activity profile was comparable to the established sGC activator BAY 60-2770. Computational modeling suggests these derivatives bind within the heme pocket of the β₁ H-NOX domain, forming crucial hydrogen bonds with the Tyr135-Ser137-Arg139 (Y-S-R) motif—a key interaction site mimicking the role of heme propionate groups. This mechanism offers potential for treating conditions involving impaired NO-sGC-cGMP signaling, such as pulmonary hypertension and chronic kidney disease, particularly under oxidative stress conditions where heme oxidation occurs [6] [8].
Polypharmacological Potential: The acetyl-substituted dihydroquinoxalinone scaffold serves as a foundation for designing polypharmacological agents. Rational hybridization strategies exploit the core structure's ability to present diverse pharmacophores. For example, conjugating the 3,4-dihydroquinoxalin-2(1H)-one core with pyrimidin-2-ylamine yielded potent dual inhibitors targeting bromodomain and extra-terminal (BET) proteins (e.g., BRD4) and cyclin-dependent kinase 9 (CDK9). Compound 40 in this series exhibited balanced nanomolar potency against BRD4 (IC₅₀ = 12.7 nM) and CDK9 (IC₅₀ = 22.4 nM), demonstrating significant antiproliferative effects across cancer cell lines. This exemplifies how the acetyl-substituted scaffold can be strategically incorporated into larger molecular architectures designed to simultaneously modulate multiple disease-relevant targets .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1